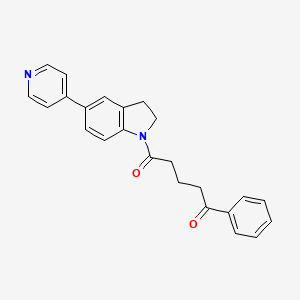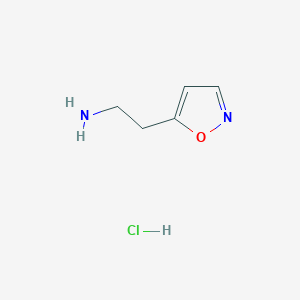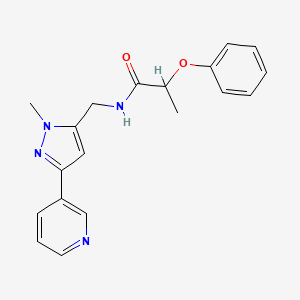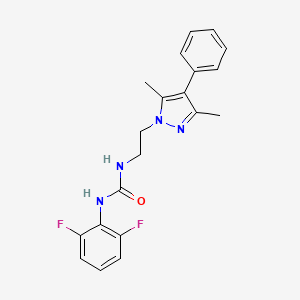
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The presence of the pyridine ring further enhances the compound’s potential for various chemical and biological applications .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridine moiety can be introduced through a coupling reaction with a suitable pyridine derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, influencing biological pathways . The pyridine ring can enhance binding affinity and specificity to certain targets, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole and pyridine derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Pyridine-2-carboxylic acid: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Phenyl-5-(5-(pyridin-4-yl)indolin-1-yl)pentane-1,5-dione is unique due to its combined indole and pyridine structures, offering a broader range of chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
1-phenyl-5-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(19-5-2-1-3-6-19)7-4-8-24(28)26-16-13-21-17-20(9-10-22(21)26)18-11-14-25-15-12-18/h1-3,5-6,9-12,14-15,17H,4,7-8,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTILOLLSYCKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)


![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)
![N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-(dimethylamino)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2896036.png)

![(2E)-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2896039.png)

![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)


![N'-(2,6-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2896048.png)
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
